![molecular formula C15H17N5O3S B4512709 N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B4512709.png)
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-1,3,4-thiadiazol-2-ylurea
Description
The chemical compound belongs to a class of organic compounds that feature a complex architecture, incorporating elements like isoindole, thiadiazole, and urea functionalities. These components are significant in various biological and chemical contexts due to their diverse properties and applications in materials science, pharmacology, and synthetic chemistry.
Synthesis Analysis
The synthesis of compounds related to thiadiazole and isoindole derivatives involves multistep chemical reactions, starting from basic organic precursors to more complex intermediates. For instance, the synthesis of thiadiazole derivatives can be achieved through reactions involving acylazides with amino-thiadiazole, followed by modifications to introduce different functional groups according to the desired final structure (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). These methodologies often employ techniques such as nucleophilic substitution, cyclization, and condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds incorporating elements like thiadiazole and isoindole is characterized using spectroscopic methods such as IR, NMR, and X-ray crystallography. These techniques provide insights into the geometric configuration, conformational stability, and electronic properties of the molecules. For example, studies have detailed the conformational analysis and geometrical isomers of thiosemicarbazone derivatives having a 1,3-dioxoisoindole core, revealing the existence of stable E and Z isomers and their impact on molecular stability and reactivity (E. Ashry et al., 2021).
properties
IUPAC Name |
1-[2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-(1,3,4-thiadiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-12-10-8-1-2-9(4-3-8)11(10)13(22)20(12)6-5-16-14(23)18-15-19-17-7-24-15/h1-2,7-11H,3-6H2,(H2,16,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUFVCPNVNPOOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CCNC(=O)NC4=NN=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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